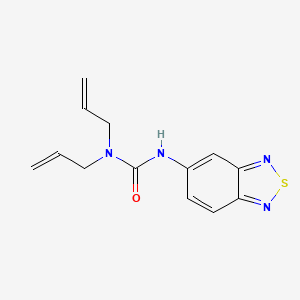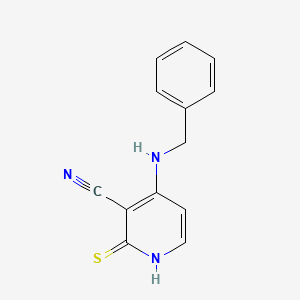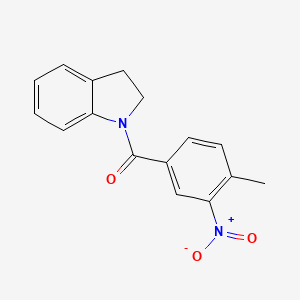
3-(2,1,3-benzothiadiazol-5-yl)-1,1-bis(prop-2-enyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,1,3-Benzothiadiazol-5-yl)-1,1-bis(prop-2-enyl)urea is a synthetic organic compound that features a benzothiadiazole moiety and a urea linkage. Compounds containing benzothiadiazole are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-benzothiadiazol-5-yl)-1,1-bis(prop-2-enyl)urea typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized via cyclization reactions involving ortho-substituted anilines and sulfur sources.
Urea Formation: The urea linkage is introduced by reacting the benzothiadiazole derivative with isocyanates or carbamoyl chlorides under controlled conditions.
Allylation: The final step involves the allylation of the urea derivative using allyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl groups, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the benzothiadiazole ring or the urea linkage, potentially leading to ring-opened or reduced urea products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiadiazole ring or the allyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include epoxides, reduced benzothiadiazole derivatives, or substituted urea compounds.
Applications De Recherche Scientifique
3-(2,1,3-Benzothiadiazol-5-yl)-1,1-bis(prop-2-enyl)urea may have applications in various fields:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-5-carboxylic acid or 2,1,3-benzothiadiazole-5-sulfonamide.
Urea Derivatives: Compounds such as N,N’-bis(allyl)urea or N,N’-bis(benzothiazolyl)urea.
Uniqueness
3-(2,1,3-Benzothiadiazol-5-yl)-1,1-bis(prop-2-enyl)urea is unique due to the combination of the benzothiadiazole moiety and the bis(allyl)urea structure, which may confer distinct electronic and steric properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-(2,1,3-benzothiadiazol-5-yl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-3-7-17(8-4-2)13(18)14-10-5-6-11-12(9-10)16-19-15-11/h3-6,9H,1-2,7-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGVKPSABFFRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC2=NSN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5615054.png)

![5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B5615062.png)
![6,6-dimethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B5615069.png)
![1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B5615078.png)
![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5615105.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5615116.png)
![1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B5615138.png)
![N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5615144.png)
